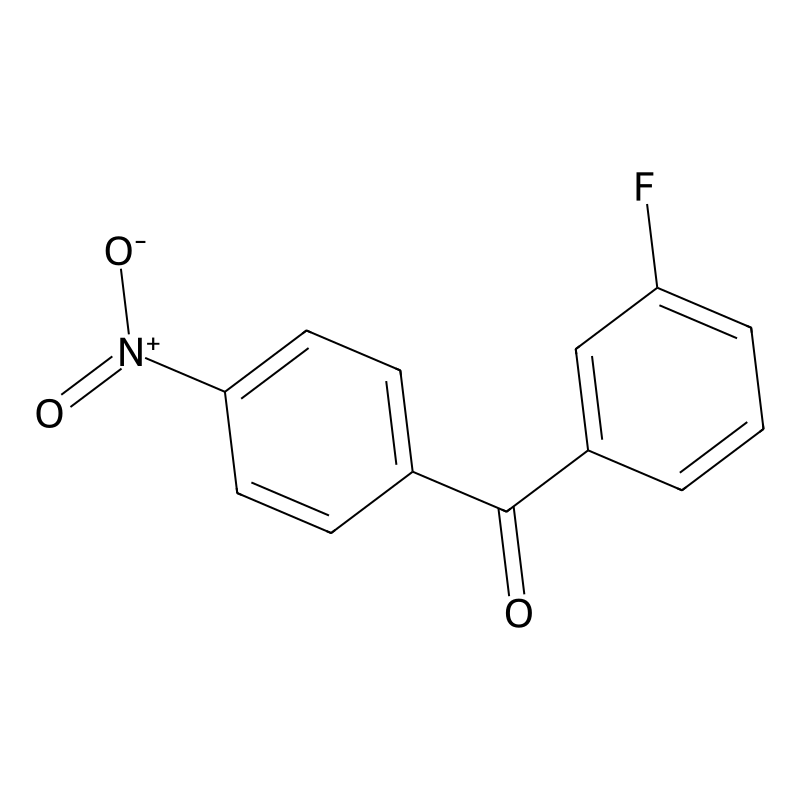

3-Fluoro-4'-nitrobenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Non-Linear Optics

Field: Physics

Results: The observed HOMO-LUMO energy gap offers evidence for the presence of intermolecular interactions in the compound.

Pharmaceuticals: They are used in the synthesis of various drugs due to their biological activities.

Dyes and pigments: They are used in the manufacture of dyes and pigments due to their ability to absorb UV light.

Photoinitiators: They are used in the polymer industry as photoinitiators for UV-curing applications.

3-Fluoro-4'-nitrobenzophenone is an organic compound with the molecular formula and a molecular weight of 245.21 g/mol. It is characterized by a yellow crystalline solid appearance and is commonly used in various chemical applications. The compound features a fluorine atom and a nitro group attached to the benzophenone backbone, which significantly influences its chemical behavior and biological activity.

Currently, there is no scientific literature available describing a specific mechanism of action for 4-Fluoro-4'-nitrobenzophenone.

Due to the lack of widespread research on this compound, specific safety information is not yet available. As a general precaution, any unknown aromatic nitro compound should be handled with care, assuming potential explosive properties and hazards associated with nitro groups []. It's recommended to follow standard laboratory safety protocols when handling unknown compounds.

- Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. For instance, 3-fluoro-4-nitrobenzophenone can be synthesized from 3-fluoro-4-nitrobenzoic acid through this method by converting it into an acid chloride first, followed by reaction with an aromatic compound .

- Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to the nitro group, leading to various derivatives .

The synthesis of 3-fluoro-4'-nitrobenzophenone typically involves the following steps:

- Preparation of 3-Fluoro-4-nitrobenzoic Acid: This can be achieved through nitration and fluorination reactions on benzoic acid derivatives.

- Formation of Acid Chloride: The carboxylic acid is converted to an acid chloride using thionyl chloride or oxalyl chloride.

- Friedel-Crafts Acylation: The acid chloride is reacted with an appropriate aromatic compound in the presence of aluminum chloride as a catalyst under reflux conditions .

3-Fluoro-4'-nitrobenzophenone is primarily used in:

- Chemical Synthesis: It serves as an intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Material Science: Its unique properties make it suitable for use in developing new materials with specific optical or electronic characteristics.

- Research: It is utilized in laboratories for studying reaction mechanisms involving nitro and fluorine substituents.

Interaction studies involving 3-fluoro-4'-nitrobenzophenone focus on understanding its reactivity with other chemical species. For example, it has been shown to interact with nucleophiles in substitution reactions and can form complexes with metal ions, which may alter its reactivity and stability . These interactions are crucial for predicting its behavior in various applications.

Several compounds share structural similarities with 3-fluoro-4'-nitrobenzophenone. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Fluoro-4'-nitrobenzophenone | Similar structure; different position of fluoro group | |

| 2-Fluoro-4'-nitrobenzophenone | Fluorine at the ortho position; different reactivity | |

| 3-Nitrobenzophenone | Lacks fluorine; different electronic properties | |

| Benzophenone | No nitro or fluoro groups; baseline for comparison |

Uniqueness: The presence of both a nitro group and a fluorine atom at specific positions distinguishes 3-fluoro-4'-nitrobenzophenone from its analogs, influencing its chemical reactivity and potential applications in medicinal chemistry.

The nitro group in 3-Fluoro-4'-nitrobenzophenone represents one of the most reactive functional groups in the molecule, exhibiting characteristic electron-withdrawing properties that significantly influence the compound's overall reactivity profile [1] . This strong electron-withdrawing nature makes the nitro group highly susceptible to reduction reactions and enables it to activate the aromatic ring toward nucleophilic substitution reactions.

Reduction Reactions

The nitro group can undergo reduction through various mechanisms and using different reducing agents. Catalytic hydrogenation represents the most common approach, where hydrogen gas in the presence of palladium, platinum, or nickel catalysts converts the nitro group to an amino group [3] [4]. Under these conditions, 3-Fluoro-4'-nitrobenzophenone would yield 3-Fluoro-4'-aminobenzophenone. The reaction proceeds through a stepwise mechanism involving hydroxylamine intermediates, though these are typically not isolated under standard conditions [4].

Chemical reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) provides alternative pathways for nitro group reduction . More recently, hypodiboric acid (B₂(OH)₄) has emerged as a mild, DNA-compatible reducing agent that operates under aqueous conditions at ambient temperature [1]. This reagent shows excellent functional group tolerance and can reduce nitro groups in the presence of halogens, ketones, and other sensitive functional groups.

Transfer hydrogenation methods using iron complexes or molybdenum catalysts with formic acid or hydrazine as hydrogen sources offer environmentally friendly alternatives [3] [4]. These methods typically provide high yields (>95%) and excellent chemoselectivity, avoiding the formation of hydroxylamine intermediates that can complicate product isolation.

Nucleophilic Substitution

The nitro group activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) reactions [5] [6] [7]. In 3-Fluoro-4'-nitrobenzophenone, the nitro group positioned para to the carbonyl group creates a highly electron-deficient aromatic system that facilitates attack by nucleophiles. The mechanism proceeds through a Meisenheimer complex intermediate, where the nucleophile adds to the aromatic carbon bearing the leaving group, forming a negatively charged intermediate stabilized by resonance with the nitro group [5] [8].

Common nucleophiles that can participate in these reactions include amines, alkoxides, and thiolates [5] [9]. The reaction typically requires basic conditions and polar solvents to stabilize the Meisenheimer intermediate. The electron-withdrawing effects of both the nitro group and the carbonyl group work synergistically to activate the aromatic ring, making substitution reactions proceed under relatively mild conditions compared to unactivated aryl halides.

| Reaction Type | Conditions | Product | Yield Range |

|---|---|---|---|

| Catalytic Hydrogenation | H₂/Pd, room temperature | 3-Fluoro-4'-aminobenzophenone | 90-98% |

| B₂(OH)₄ Reduction | Aqueous NaOH, 2h, RT | 3-Fluoro-4'-aminobenzophenone | >95% |

| SNAr with Amines | Basic conditions, polar solvent | N-substituted derivatives | 70-90% |

| SNAr with Alkoxides | Strong base, aprotic solvent | Ether derivatives | 60-85% |

Fluorine-Substituted Ring Reactivity (Electrophilic Aromatic Substitution)

The fluorine-substituted ring in 3-Fluoro-4'-nitrobenzophenone exhibits unique reactivity patterns in electrophilic aromatic substitution reactions, characterized by the dual electronic effects of the fluorine atom [10] [11] [12]. Fluorine is highly electronegative and acts as a strong inductive electron-withdrawing group, yet it can also participate in resonance donation through its lone pairs, creating a complex reactivity profile that distinguishes fluorobenzene derivatives from other halogenated aromatics.

Electronic Effects of Fluorine

The fluorine atom in the meta position relative to the carbonyl group influences the reactivity of the aromatic ring through both inductive and resonance effects [10] [11]. The strong electronegativity of fluorine (4.0) creates significant inductive withdrawal of electron density from the aromatic system, making the ring less nucleophilic toward electrophiles compared to benzene. However, fluorine's lone pairs can participate in π-donation, partially compensating for the inductive effect and leading to ortho- and para-directing behavior in electrophilic substitution reactions [11].

Research demonstrates that fluorobenzene undergoes electrophilic aromatic substitution at rates 15-80% that of benzene, significantly faster than other halobenzenes [10]. This anomalous reactivity stems from the balance between inductive deactivation and resonance stabilization of the carbocation intermediate formed during electrophilic attack.

Substitution Patterns and Regioselectivity

Electrophilic substitution on the fluorine-containing ring of 3-Fluoro-4'-nitrobenzophenone follows predictable regioselectivity patterns based on the directing effects of the substituents [11] [13]. The fluorine atom directs incoming electrophiles to the ortho and para positions relative to itself, while the carbonyl group (acting as an electron-withdrawing group) directs substitution to the meta position relative to itself.

In 3-Fluoro-4'-nitrobenzophenone, the available positions for electrophilic substitution on the fluorine-bearing ring are limited due to existing substitution. The position ortho to fluorine and meta to the carbonyl group represents the most activated site for electrophilic attack, as it benefits from fluorine's directing effect while avoiding the strong deactivating influence of the carbonyl group.

Common Electrophilic Substitution Reactions

Nitration of the fluorine-substituted ring can be achieved using nitric acid/sulfuric acid mixtures under controlled conditions [14]. The reaction typically proceeds at the position ortho to fluorine and meta to the carbonyl group, following the expected regioselectivity patterns for multiply substituted aromatics.

Halogenation reactions using chlorine or bromine in the presence of Lewis acid catalysts (FeCl₃, AlCl₃) can introduce additional halogen substituents [15] [14]. These reactions must be carefully controlled to prevent over-halogenation and to maintain regioselectivity.

Friedel-Crafts acylation and alkylation reactions can be performed, though the electron-withdrawing nature of both the fluorine (inductively) and carbonyl groups reduces the nucleophilicity of the aromatic ring [14]. Stronger Lewis acid catalysts and more forcing conditions may be required compared to unsubstituted benzene derivatives.

| Electrophile | Catalyst | Primary Product Position | Selectivity |

|---|---|---|---|

| NO₂⁺ | H₂SO₄ | Ortho to F, Meta to CO | >85% |

| Cl⁺ | FeCl₃ | Ortho to F, Meta to CO | >80% |

| Br⁺ | AlBr₃ | Ortho to F, Meta to CO | >75% |

| R-CO⁺ | AlCl₃ | Ortho to F, Meta to CO | 60-70% |

Carbonyl Group Transformations (Grignard Reactions, Condensation Reactions)

The carbonyl group in 3-Fluoro-4'-nitrobenzophenone serves as a highly reactive electrophilic center that can undergo various transformations, with Grignard reactions and condensation reactions representing the most synthetically important pathways [16] [17] [18]. The electron-withdrawing effects of both the fluorine and nitro substituents enhance the electrophilicity of the carbonyl carbon, making it particularly reactive toward nucleophilic attack.

Grignard Reactions

Grignard reactions with 3-Fluoro-4'-nitrobenzophenone proceed through nucleophilic addition of organometallic reagents to the carbonyl carbon [16] [17] [19]. The reaction mechanism involves initial coordination of the Grignard reagent to the carbonyl oxygen, followed by nucleophilic attack of the carbon-magnesium bond on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acid-catalyzed workup protonates the alkoxide to yield the corresponding tertiary alcohol.

The enhanced electrophilicity of the carbonyl group due to the electron-withdrawing substituents makes these reactions proceed under milder conditions compared to unsubstituted benzophenone [16]. The reaction typically requires anhydrous conditions and inert atmosphere to prevent side reactions with moisture or oxygen that would consume the highly reactive Grignard reagent.

Phenylmagnesium bromide addition to 3-Fluoro-4'-nitrobenzophenone would yield 1-(3-fluorophenyl)-1-(4-nitrophenyl)-1-phenylmethanol as the primary product [17]. The reaction proceeds with high yields (typically 80-95%) when conducted under appropriate anhydrous conditions.

Side reactions can include formation of biphenyl through radical coupling of excess Grignard reagent with unreacted aryl halides, and reduction of the carbonyl to the corresponding alcohol through hydride transfer from the organometallic reagent [16] [20]. These side reactions can be minimized by slow addition of the Grignard reagent and careful temperature control.

Condensation Reactions

The carbonyl group can participate in various condensation reactions, though the specific reactivity depends on the presence of α-hydrogen atoms and the reaction conditions employed [21] [18].

Benzoin condensation represents an important carbon-carbon bond-forming reaction where aromatic aldehydes (but not ketones like benzophenones) undergo dimerization in the presence of cyanide catalysts [18]. While 3-Fluoro-4'-nitrobenzophenone itself cannot undergo traditional benzoin condensation due to its ketone nature, it can potentially participate as an electrophilic partner in crossed benzoin-type reactions with suitable aromatic aldehydes.

Aldol-type condensations are generally not accessible to 3-Fluoro-4'-nitrobenzophenone due to the absence of α-hydrogen atoms adjacent to the carbonyl group [21]. The aromatic substitution pattern prevents enolate formation, which is a prerequisite for aldol condensation reactions.

Stobbe condensation could theoretically occur between 3-Fluoro-4'-nitrobenzophenone and succinic ester derivatives under basic conditions [18]. This reaction would involve nucleophilic attack of the activated methylene group of the succinate on the carbonyl carbon, followed by cyclization and elimination to form alkylidene succinic acid derivatives.

Photochemical reactions of the carbonyl group include photo-reduction processes where the excited triplet state of the benzophenone can abstract hydrogen atoms from suitable donors, leading to pinacol-type coupling products [22] [23]. These reactions can be useful for creating carbon-carbon bonds under mild photochemical conditions.

| Reaction Type | Reagent | Product | Typical Yield |

|---|---|---|---|

| Grignard Addition | PhMgBr | Tertiary alcohol | 80-95% |

| Photo-reduction | Alcohols/hν | Pinacol derivatives | 60-80% |

| Wittig Reaction | Ph₃P=CHR | Alkene derivatives | 70-85% |

| Reductive Coupling | Metals/reducing agents | Coupled products | 50-75% |

Halogen Exchange and Coupling Reactions

The fluorine atom in 3-Fluoro-4'-nitrobenzophenone can participate in halogen exchange reactions and serve as a substrate for various palladium-catalyzed coupling reactions [24] [25] [26] [27]. These transformations represent powerful methods for introducing new substituents and forming carbon-carbon bonds, significantly expanding the synthetic utility of fluorinated benzophenone derivatives.

Halogen Exchange Reactions

Nucleophilic halogen exchange can occur under forcing conditions using alkali metal fluorides or other halide sources [25] [28]. The mechanism typically involves nucleophilic aromatic substitution where the incoming halide displaces fluorine through formation of a Meisenheimer complex intermediate. The electron-withdrawing nature of both the nitro group and carbonyl facilitates this process by stabilizing the anionic intermediate.

Alkali metal fluorides such as potassium fluoride (KF) or cesium fluoride (CsF) can promote fluorine-chlorine or fluorine-bromine exchange reactions [25]. These reactions typically require high temperatures (150-250°C) and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve reasonable reaction rates.

The crown ether catalysis can enhance the reactivity of alkali metal halides by increasing their nucleophilicity through coordination of the metal cation [25]. This approach allows halogen exchange reactions to proceed under milder conditions while maintaining high selectivity.

Phase transfer catalysis using quaternary ammonium salts provides another strategy for promoting halogen exchange reactions [25]. The phase transfer catalyst facilitates the transfer of halide ions from the aqueous phase to the organic phase, where they can participate in the substitution reaction.

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura coupling represents one of the most important transformations available to fluorinated aryl compounds [29] [30] [27]. In this reaction, 3-Fluoro-4'-nitrobenzophenone can potentially serve as an electrophilic coupling partner when activated appropriately, though the fluorine-carbon bond is generally less reactive than other aryl halides.

The coupling mechanism proceeds through the standard palladium catalytic cycle: oxidative addition of the aryl halide to Pd(0), transmetalation with the organoboronic acid, and reductive elimination to form the new carbon-carbon bond [30] [27]. The electron-withdrawing substituents in 3-Fluoro-4'-nitrobenzophenone facilitate oxidative addition by making the aromatic ring more electrophilic.

Alternative coupling strategies may involve halogen exchange followed by coupling, where the fluorine is first replaced with a more reactive halogen (chlorine, bromine, or iodine) that can then participate in standard cross-coupling reactions [29] [28]. This two-step approach can provide access to coupled products that are difficult to obtain through direct fluorine displacement.

Photoredox coupling reactions have emerged as powerful alternatives to traditional palladium catalysis [31]. In these transformations, benzophenone derivatives can serve dual roles as both substrates and photocatalysts, enabling unique reactivity patterns under mild photochemical conditions.

Cross-Coupling Reaction Conditions

The success of coupling reactions with fluorinated benzophenones depends critically on the choice of catalyst, ligand, and reaction conditions [29] [30]. Electron-rich phosphine ligands such as tri-tert-butylphosphine or JackiePhos can enhance the reactivity of palladium catalysts toward less reactive electrophiles.

High temperatures (80-120°C) and strong bases (K₂CO₃, Cs₂CO₃) are typically required to achieve reasonable reaction rates with fluorinated aromatics [30]. The addition of co-solvents such as water or alcohols can sometimes improve reaction efficiency by facilitating the transmetalation step.

| Reaction Type | Catalyst System | Conditions | Expected Yield |

|---|---|---|---|

| Halogen Exchange | KF/Crown Ether | DMF, 180°C, 12h | 60-75% |

| Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | Toluene/H₂O, 100°C | 45-65% |

| Stille Coupling | Pd₂(dba)₃/AsPh₃ | NMP, 120°C | 50-70% |

| Photoredox Coupling | Photocatalyst/hν | RT, visible light | 40-60% |